molecular formula C16H16N4 B5880082 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine

Cat. No. B5880082
M. Wt: 264.32 g/mol
InChI Key: AWDUQJNPFOLYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrimidine derivative that has a pyrazole ring attached to it, making it a hybrid molecule with diverse biological activities.

Scientific Research Applications

1. Complexes with Copper(II) and Cobalt(II)

Copper(II) and cobalt(II) complexes with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine have been synthesized and studied. These complexes exhibit antiferromagnetic interactions and undergo structural transformations in solution (Bushuev et al., 2009).

2. Heterocyclic Synthesis

This chemical has been used as a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These derivatives are characterized for their potential use in different applications (Fadda et al., 2012).

3. Corrosion Inhibition

A theoretical study using density functional theory (DFT) has been performed on bipyrazolic-type organic compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine, to evaluate their potential as corrosion inhibitors (Wang et al., 2006).

4. Antioxidant, Antitumor, and Antimicrobial Activities

Pyrazolopyridine derivatives, which can be synthesized from 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine, have shown promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

5. Catalytic Activity in Ethylene Polymerization

Copper(II) complexes of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine have been shown to catalyze ethylene polymerization, indicating potential applications in industrial polymer synthesis (Bushuev et al., 2012).

6. Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, synthesized using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine, have been evaluated for their anticancer properties and as anti-5-lipoxygenase agents (Rahmouni et al., 2016).

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-11-9-12(2)20(19-11)16-10-15(17-13(3)18-16)14-7-5-4-6-8-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDUQJNPFOLYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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